![molecular formula C21H24BrN3O2 B1229619 2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1229619.png)
2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one
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Overview
Description
2-(2-bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Synthesis Techniques : This compound is involved in various synthesis techniques. For example, Kobayashi et al. (2011) demonstrated a one-pot synthesis of 3-Arylquinazoline-2,4(1H,3H)-dithiones from 2-bromophenyl isothiocyanates, highlighting the compound's role in chemical synthesis (Kobayashi, Yokoi, & Konishi, 2011).
Chemical Transformations : Duan et al. (2013) explored copper-catalyzed sequential arylation and intramolecular annulation of 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones with alkyl amidines, demonstrating the compound's utility in complex chemical transformations (Duan et al., 2013).
Microwave Irradiation and Solvent-Free Conditions : Mohammadi and Hossini (2011) synthesized 2,3-disubstituted-4(3H)-quinazolinones using a one-pot three-component method under microwave irradiation and solvent-free conditions, showcasing an efficient method of synthesis (Mohammadi & Hossini, 2011).
Photophysical and Biomolecular Binding Properties : Bonacorso et al. (2018) synthesized 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, demonstrating the compound's importance in understanding photophysical analyses and biomolecular interactions (Bonacorso et al., 2018).
Potassium Carbonate Mediated Transformation : Sharma et al. (2013) reported on the potassium carbonate-mediated transformation of 2,3-dihydroquinazolinone, including the 3-(2-bromophenyl)-2-isopropyl-2,3-dihydroquinazolin-4(1H)-one variant, revealing its role in regioselective transformations (Sharma et al., 2013).
properties
Product Name |
2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one |
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Molecular Formula |
C21H24BrN3O2 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3-(3-morpholin-4-ylpropyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H24BrN3O2/c22-18-8-3-1-6-16(18)20-23-19-9-4-2-7-17(19)21(26)25(20)11-5-10-24-12-14-27-15-13-24/h1-4,6-9,20,23H,5,10-15H2 |
InChI Key |
XKZUXXSJJHVVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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